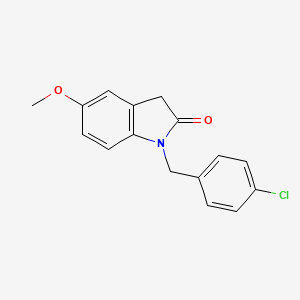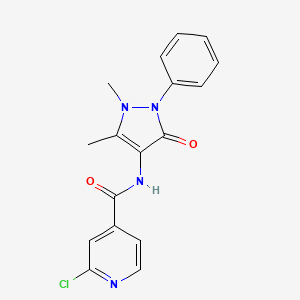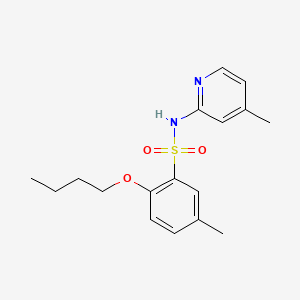![molecular formula C20H18N4S B13372528 N-[4-(9H-beta-carbolin-1-yl)phenyl]-N'-ethylthiourea](/img/structure/B13372528.png)
N-[4-(9H-beta-carbolin-1-yl)phenyl]-N'-ethylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(9H-beta-carbolin-1-yl)phenyl]-N’-ethylthiourea is a compound that belongs to the class of beta-carboline alkaloids. Beta-carbolines are a group of naturally occurring and synthetic indole-containing heterocyclic compounds. These compounds are known for their diverse biological activities and pharmacological potential, making them of significant interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(9H-beta-carbolin-1-yl)phenyl]-N’-ethylthiourea typically involves the reaction of 9H-beta-carboline derivatives with phenyl isothiocyanate under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(9H-beta-carbolin-1-yl)phenyl]-N’-ethylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines .
Scientific Research Applications
N-[4-(9H-beta-carbolin-1-yl)phenyl]-N’-ethylthiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex beta-carboline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(9H-beta-carbolin-1-yl)phenyl]-N’-ethylthiourea involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the brain, influencing neurotransmitter activity and modulating various signaling pathways. This interaction can lead to a range of pharmacological effects, including anxiolytic, sedative, and anticonvulsant activities .
Comparison with Similar Compounds
Similar Compounds
1-Acetyl-beta-carboline: A natural product with similar pharmacological properties.
4-(9H-beta-carbolin-1-yl)-4-oxo-butyric acid: Another beta-carboline derivative with potential biological activities
Uniqueness
N-[4-(9H-beta-carbolin-1-yl)phenyl]-N’-ethylthiourea is unique due to its specific structural features, which confer distinct biological activities and pharmacological potential. Its thiourea group, in particular, plays a crucial role in its interaction with molecular targets, differentiating it from other beta-carboline derivatives .
Properties
Molecular Formula |
C20H18N4S |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
1-ethyl-3-[4-(9H-pyrido[3,4-b]indol-1-yl)phenyl]thiourea |
InChI |
InChI=1S/C20H18N4S/c1-2-21-20(25)23-14-9-7-13(8-10-14)18-19-16(11-12-22-18)15-5-3-4-6-17(15)24-19/h3-12,24H,2H2,1H3,(H2,21,23,25) |
InChI Key |
PZOPPFBKDUHTQX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NC1=CC=C(C=C1)C2=NC=CC3=C2NC4=CC=CC=C34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1-Benzofuran-2-yl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372446.png)
![Methyl 2-(ethylamino)-4-methyl-5-[4-(methylsulfonyl)benzoyl]-3-thiophenecarboxylate](/img/structure/B13372454.png)
![Methyl 4-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13372460.png)

![6-bromo-5-butyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13372482.png)

![2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile](/img/structure/B13372502.png)
![6-[(2-Isopropyl-5-methylphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372510.png)
![N-{4-[2-(1-piperidinyl)ethoxy]phenyl}-1-(1H-tetraazol-1-yl)cyclohexanecarboxamide](/img/structure/B13372536.png)
![3-(1-Benzofuran-2-yl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372541.png)

![2-(Diethylamino)ethyl 4-{[4-(dimethylamino)benzoyl]amino}benzoate](/img/structure/B13372545.png)
![[2-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid](/img/structure/B13372547.png)
![3-(3,4-Dimethoxybenzyl)-6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372555.png)
